Home > Products > Screening Compounds P116908 > 2-[(4-methyl-5-{[2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
2-[(4-methyl-5-{[2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide -

2-[(4-methyl-5-{[2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

Catalog Number: EVT-5691890
CAS Number:
Molecular Formula: C19H23N5O2S2
Molecular Weight: 417.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine (3a-h)

Compound Description: This series of compounds was synthesized by condensing 2-((benzo[d]thiazol-2-yl)methyl)-3-methyl-1H-pyrazol-5(4H)-one with different aromatic amines . These compounds were studied for their biological activity, particularly their antibacterial properties. The study found that derivatives with a chlorine substituent exhibited greater toxicity against six different bacteria. The presence of a methoxy group further enhanced the toxicity of the compounds containing chlorine.

2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles (5a-h)

Compound Description: This series of compounds was synthesized by cyclizing 2-(benzo[d]thiazol-2-yl) acetohydrazide with different aromatic aldehydes . The study focused on synthesizing and characterizing these compounds, but specific biological activities were not mentioned.

2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Compound Description: This compound was synthesized and its molecular structure analyzed using X-ray diffraction and DFT calculations . The study highlighted the presence of weak intermolecular interactions, including C-O···π interactions and various hydrogen bonds (D-H···A and D-H···π).

Methyl 2-((4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (phpy2NS, 1)

Compound Description: This compound was synthesized as a ligand for preparing a Hg(II) complex, [Hg(phpy2NS)Cl2] (2) . The molecular structures of both the ligand and the complex were analyzed using X-ray diffractometry, providing insights into their geometries and intermolecular interactions.

Compound Description: This compound was synthesized following a published procedure , and its crystal structure was analyzed. The study highlighted the non-planar nature of the molecule due to electrostatic repulsion and steric interactions. The presence of intermolecular interactions, such as ring stacking and interactions between nitrogen and sulfur atoms, was observed to contribute to the stabilization of the crystal packing.

4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (3)

Compound Description: This compound was synthesized from 2-isonicotinoyl-N-phenylhydrazinecarbothioamide, which itself was derived from isonicotinic acid hydrazide and phenylisothiocyanate . It serves as a key intermediate in synthesizing various derivatives, including Schiff bases and triazole-thiones, for studying their antimicrobial activities.

Compound Description: This compound was synthesized from 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol and used as an intermediate to produce Schiff base derivatives (6) and 4-(4-methoxyphenyl)-5-{[(4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio]methoxy}-4H-1,2,4-triazole-3-thiol (12) . These derivatives were evaluated for their antimicrobial activities.

5-{[(4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio]methoxy}-4-(4-methoxyphenyl)-2-((4 methylpiperazin-1-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (9)

Compound Description: This compound was synthesized from 4-(4-methoxyphenyl)-5-{[(4-phenyl-5-pyridine-4-yl-4H-1,2,4-triazol-3-yl)thio]methoxy}-4H-1,2,4-triazole-3-thiol and evaluated for its antimicrobial activity .

2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides (6a-h)

Compound Description: This series of compounds was synthesized from 2-chloro-N-(5-aryl-1,3-thiazol-2-yl)acetamides and 4-amino-5-methyl-4H-1,2,4-triazole-3-thiole . The compounds were tested for anticancer activity against 60 cancer cell lines, with some derivatives exhibiting high selectivity against melanoma and breast cancer.

Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate

Compound Description: This compound was studied for its metabolism using liquid chromatography and mass spectrometry . The study identified the main metabolite as 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation, resulting from methylation by N-methyltransferase.

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: This series of compounds was synthesized by reacting 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides and 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones .

2-[[5-[(4-aminophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-N-(substituted aryl)acetamide (5a-h)

Compound Description: This series of compounds was synthesized and tested for their anticancer activity against human lung cancer (A549) and mouse embryo fibroblast (NIH/3T3) cell lines . They exhibited varying degrees of cytotoxicity and induced apoptosis in A549 cells. Some compounds showed inhibitory effects on matrix metalloproteinase-9 (MMP-9) without significantly affecting caspase-3 activity. The most active compound, N-(5-acetyl-4-methylthiazol-2-yl)-2-((5-((4-aminophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (5f), displayed selective cytotoxicity and substantial MMP-9 inhibition.

Salts of 2-((5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-acetate acid

Compound Description: These salts, synthesized for the first time, were screened for hypoglycemic activity in rats using an intraperitoneal glucose tolerance test . The calcium salt of this acid showed a significant hypoglycemic effect, reducing blood glucose levels by 36.22% compared to the control group.

7'-((3-thio-4-phenyl-4H-1,2,4-triazole-5-yl)methyl)theophylline derivatives

Compound Description: These novel compounds, combining theophylline and 1,2,4-triazole-3-thiol units, were synthesized and evaluated for actoprotective activity in rats using a forced swimming test . Among them, 7'-((5-(2-hydroxyethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)theophylline showed significant activity, increasing swimming duration compared to the control group.

Compound Description: These amides and hydrazides, derived from 7’-((3-thio-4-R-4H-1,2,4-triazol-5-yl)methyl)-3’-methylxanthine and ethers of 2-[4-R-5-((3’-methylxanthine-7’-yl)methyl)-1,2,4-triazole-3-ylthio]acetic acid, were synthesized and their properties investigated . The study focused on optimizing synthetic methods and characterizing the compounds. Preliminary screening using PASS On-line® software suggested potential for anti-inflammatory activity, though with low probability.

N-(3-substituted aryl/aryloxymethyl-5-(6,8-dibromo-2-methyl-4-oxoquinazolin-3(4H)-ylamino)-4H-1,2,4-triazol-4-yl)isonicotinamide derivatives (6a1-a8)

Compound Description: This series of compounds, derived from 3-aryl/aryloxy-4-(N-pyridylcarboxamido)-5-mercapto-1,2,4-triazoles and 6,8-dibromo-2-methyl-(1,3)benzoxazin-4-one, was synthesized and evaluated for antimicrobial, antitubercular, and anticancer properties . Some of these compounds showed promising biological activity.

1-(4-toluenesulfonyl)-4-[3-(N-alkyl/phenyl/aryl-2-ethanamoylthio)-4-methyl-4H-1,2,4-triazol-5-yl]piperidine (12a–o)

Compound Description: This series of azinane 1,2,4-triazole derivatives was synthesized and investigated for their inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX) . Methyl phenyl and methyl phenyl substituted derivatives (12d and 12m) emerged as the most potent inhibitors against AChE, α-glucosidase, urease, and BChE.

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-(aryl substituted)acetamide (11a–j)

Compound Description: This series of novel theophylline-7-acetic acid (acefylline)-derived 1,2,4-triazole hybrids was synthesized and evaluated for their in vitro anticancer potential against A549 (lung) and MCF-7 (breast) cancer cell lines using the MTT assay . Several derivatives displayed potent inhibitory activity against both cell lines. Among these, 2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g) emerged as the most potent inhibitor with the lowest IC50 value (1.25 ± 1.36 μM) against the A549 cell line. Hemolytic studies indicated low cytotoxicity for all synthesized compounds.

4-methyl-2-phenyl-5-[4-phenyl-5-(propylsulfanyl)-4H/-1,2,4-triazol-3-yl]-1,3-thiazole

Compound Description: This compound was synthesized and its crystal structure was analyzed using X-ray diffraction . The structural information provides insights into the molecular geometry and arrangement of atoms within the molecule.

N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide (7a-l)

Compound Description: This series of thiazolidin-4-one derivatives was synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains .

N-(naphthalen-1-yl)propanamide derivatives

Compound Description: This series of compounds was synthesized by reacting N-(naphthalen-1-yl)propanamide with various 2-mercapto aryl or dithiocarbamate salt derivatives . These derivatives were tested for antimicrobial activity against various bacterial and fungal species, with some displaying significant activity comparable to standard antifungal and antibacterial drugs.

N-{4-((4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl)-1,3-thiazol-2-yl}-2-substituted amide derivatives (1a-d)

Compound Description: This series of fused triazoles was synthesized using microwave assistance and evaluated for their in vitro antibacterial and antitubercular activities .

Compound Description: These compounds were synthesized from N-[5-(4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-4-methyl-1,3-thiazol-2-yl]benzamide (1) by condensation with chloroacetic acid, α-haloketone, and benzoin, respectively . They were evaluated for antibacterial and anti-inflammatory activity.

Compound Description: These compounds were synthesized from N-[5-(4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-4-methyl-1,3-thiazol-2-yl]benzamide (1) by condensation with 2,3-dichloroquinoxaline and carbon disulfide, respectively . They were evaluated for antibacterial and anti-inflammatory activity.

4-([5-amino-1,3,4-thiadiazol-2yl) methyl)-5-substituted phenyl-4H-1,2,4-triazol-3-thiols (8a-d)

Compound Description: These compounds, containing both 1,2,4-triazole and 1,3,4-thiadiazole rings, were synthesized and characterized .

5[(3-mercapto-5-substituted phenyl-4H-1,2,4-triazol-4-yl)methyl]1,3,4-oxadiazole-2-thiol[9a-d]

Compound Description: These compounds, containing both 1,2,4-triazole and 1,3,4-oxadiazole rings, were synthesized and characterized .

Properties

Product Name

2-[(4-methyl-5-{[2-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

IUPAC Name

2-[[4-methyl-5-[(2-propan-2-ylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

Molecular Formula

C19H23N5O2S2

Molecular Weight

417.6 g/mol

InChI

InChI=1S/C19H23N5O2S2/c1-12(2)14-7-5-6-8-15(14)26-11-16-22-23-19(24(16)4)28-13(3)17(25)21-18-20-9-10-27-18/h5-10,12-13H,11H2,1-4H3,(H,20,21,25)

InChI Key

WYDMFVWCVRFWHL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC2=NN=C(N2C)SC(C)C(=O)NC3=NC=CS3

Canonical SMILES

CC(C)C1=CC=CC=C1OCC2=NN=C(N2C)SC(C)C(=O)NC3=NC=CS3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.